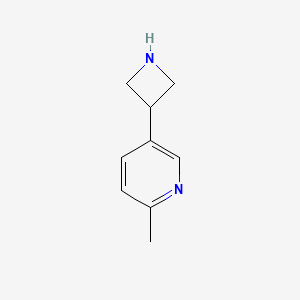
5-(Azetidin-3-yl)-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azetidin-3-yl)-2-methylpyridine: is a heterocyclic compound that features both an azetidine ring and a methylpyridine ring. This compound is of interest due to its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts significant strain and reactivity to the molecule, while the methylpyridine moiety contributes to its aromatic character and potential for various chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidin-3-yl)-2-methylpyridine typically involves the construction of the azetidine ring followed by its attachment to the methylpyridine ring. One common method involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized via the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment to Methylpyridine: The azetidine ring is then coupled with a methylpyridine derivative through nucleophilic substitution or other coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Oxazolidinones, N-oxides.
Reduction Products: Piperidine derivatives.
Substitution Products: Various functionalized azetidine and pyridine derivatives.
科学研究应用
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceuticals: Investigated for potential therapeutic applications due to its unique structural features.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science: Utilized in the synthesis of polymers and materials with specific properties.
Agrochemicals: Explored for use in the development of new agrochemical agents.
作用机制
The mechanism of action of 5-(Azetidin-3-yl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring’s strain and reactivity can facilitate binding to active sites, while the pyridine ring can engage in π-π interactions or hydrogen bonding.
相似化合物的比较
- 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
- 2-(Azetidin-3-yl)-1H-imidazole hydrochloride
- 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride
Uniqueness: 5-(Azetidin-3-yl)-2-methylpyridine is unique due to the combination of the azetidine and methylpyridine rings, which confer distinct reactivity and potential for diverse chemical modifications. This dual-ring structure is less common compared to other heterocyclic compounds, making it a valuable scaffold for various applications.
属性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
5-(azetidin-3-yl)-2-methylpyridine |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8(6-11-7)9-4-10-5-9/h2-3,6,9-10H,4-5H2,1H3 |
InChI 键 |
IYGUMRKABSJDDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11923734.png)
![1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B11923742.png)



![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)





![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)
